Cas no 915923-50-1 ((5-Propyl-1,2,4-oxadiazol-3-yl)methanol)

(5-Propyl-1,2,4-oxadiazol-3-yl)methanol is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a propyl group at the 5-position and a hydroxymethyl group at the 3-position. This structure imparts versatility in synthetic applications, particularly as a building block in medicinal chemistry and agrochemical research. The hydroxymethyl group enhances reactivity, enabling further functionalization, while the oxadiazole ring contributes to stability and potential bioactivity. Its well-defined molecular framework makes it valuable for designing novel pharmacophores or ligands. The compound is typically handled under standard laboratory conditions, with purity and stability being key considerations for optimal performance in downstream reactions.
(5-Propyl-1,2,4-oxadiazol-3-yl)methanol structure
915923-50-1 structure
Product Name:(5-Propyl-1,2,4-oxadiazol-3-yl)methanol
CAS No:915923-50-1
MF:C6H10N2O2
MW:142.155801296234
MDL:MFCD08691623
CID:1087031
PubChem ID:28064182
Update Time:2025-06-13

(5-Propyl-1,2,4-oxadiazol-3-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (5-Propyl-1,2,4-oxadiazol-3-yl)methanol
    • (5-propyl-1,2,4-oxadiazol-3-yl)methanol(SALTDATA: FREE)
    • AS-47273
    • 915923-50-1
    • (5-propyl-1,2,4-oxadiazol-3-yl)methanol, AldrichCPR
    • CHEMBRDG-BB 4017796
    • AKOS010756938
    • F13047
    • MFCD08691623
    • DTXSID00650908
    • DB-362227
    • MDL: MFCD08691623
    • Inchi: 1S/C6H10N2O2/c1-2-3-6-7-5(4-9)8-10-6/h9H,2-4H2,1H3
    • InChI Key: AHNMFRIIVXIGBK-UHFFFAOYSA-N
    • SMILES: O1C(CCC)=NC(CO)=N1

Computed Properties

  • Exact Mass: 142.07400
  • Monoisotopic Mass: 142.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 99.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 59.2Ų

Experimental Properties

  • PSA: 59.15000
  • LogP: 0.51440

(5-Propyl-1,2,4-oxadiazol-3-yl)methanol Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(5-Propyl-1,2,4-oxadiazol-3-yl)methanol Pricemore >>

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(5-Propyl-1,2,4-oxadiazol-3-yl)methanol Suppliers

Amadis Chemical Company Limited
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(CAS:915923-50-1)(5-Propyl-1,2,4-oxadiazol-3-yl)methanol
Order Number:A1197986
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:35
Price ($):191.0
Email:sales@amadischem.com

Additional information on (5-Propyl-1,2,4-oxadiazol-3-yl)methanol

Recent Advances in the Study of (5-Propyl-1,2,4-oxadiazol-3-yl)methanol (CAS: 915923-50-1): A Comprehensive Research Brief

The compound (5-Propyl-1,2,4-oxadiazol-3-yl)methanol (CAS: 915923-50-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique oxadiazole core and propanol side chain, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a scaffold for drug development. This research brief aims to summarize the latest findings and highlight the key advancements in understanding this compound.

One of the primary areas of investigation has been the synthesis and optimization of (5-Propyl-1,2,4-oxadiazol-3-yl)methanol. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthetic route that improves the scalability and purity of the compound. The researchers employed a multi-step process involving the condensation of propionitrile derivatives with hydroxylamine, followed by cyclization and subsequent reduction. This method not only enhances the efficiency of production but also reduces the formation of by-products, making it more suitable for industrial-scale applications.

In addition to its synthetic advancements, the pharmacological profile of (5-Propyl-1,2,4-oxadiazol-3-yl)methanol has been a focal point of recent research. Preliminary in vitro studies have demonstrated its activity as a modulator of specific enzymatic pathways, particularly those involved in inflammatory responses. For instance, a 2023 study in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibits inhibitory effects on cyclooxygenase-2 (COX-2), suggesting potential applications in the treatment of inflammatory diseases. However, further in vivo studies are required to validate these findings and assess the compound's safety and efficacy.

Another promising avenue of research involves the use of (5-Propyl-1,2,4-oxadiazol-3-yl)methanol as a building block for the development of novel drug candidates. Its oxadiazole moiety is known for its versatility in medicinal chemistry, often contributing to improved pharmacokinetic properties. Recent work published in European Journal of Medicinal Chemistry (2024) explored its incorporation into hybrid molecules designed to target multiple pathways in cancer cells. These hybrids demonstrated enhanced cytotoxicity against certain cancer cell lines, with minimal effects on healthy cells, highlighting the compound's potential in oncology drug discovery.

Despite these encouraging results, challenges remain in the development and application of (5-Propyl-1,2,4-oxadiazol-3-yl)methanol. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through comprehensive preclinical studies. Moreover, the compound's mechanism of action at the molecular level is not yet fully understood, necessitating further mechanistic investigations. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.

In conclusion, (5-Propyl-1,2,4-oxadiazol-3-yl)methanol (CAS: 915923-50-1) represents a promising candidate for further exploration in drug development. Its unique chemical structure, combined with its demonstrated biological activities, positions it as a valuable scaffold for the design of new therapeutic agents. Continued research efforts will be crucial in unlocking its full potential and translating these findings into clinical applications. This brief underscores the importance of interdisciplinary collaboration and innovative approaches in advancing the field of chemical biology and pharmaceutical sciences.

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Amadis Chemical Company Limited
(CAS:915923-50-1)(5-Propyl-1,2,4-oxadiazol-3-yl)methanol
A1197986
Purity:99%
Quantity:5g
Price ($):191.0
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